3-Benzyloxy-2-styryl-pyran-4-one

Description

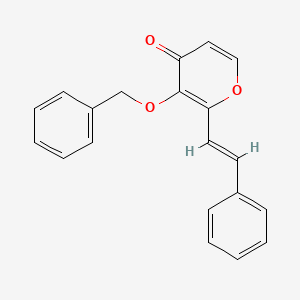

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-phenylethenyl]-3-phenylmethoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-18-13-14-22-19(12-11-16-7-3-1-4-8-16)20(18)23-15-17-9-5-2-6-10-17/h1-14H,15H2/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNZXGRTBJGQGT-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(OC=CC2=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(OC=CC2=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 3 Benzyloxy 2 Styryl Pyran 4 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Benzyloxy-2-styryl-pyran-4-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for an unambiguous assignment of its structure.

¹H NMR Spectroscopic Analysis and Stereochemical Determination

The ¹H NMR spectrum is anticipated to provide key information regarding the proton environment within the molecule. The styryl group's stereochemistry, specifically its expected trans-configuration, would be readily determined by the coupling constant between the two vinylic protons. For analogous trans-styryl pyrones, this coupling constant (³JHH) is typically in the range of 16.2–16.7 Hz, a characteristic value for a dihedral angle of approximately 180° between the coupled protons.

The spectrum would also feature signals corresponding to the protons of the pyran-4-one ring, the benzyloxy group (including the benzylic methylene (B1212753) protons and the aromatic protons), and the styryl phenyl group. The precise chemical shifts would be influenced by the electronic environment of each proton.

Interactive Data Table: Expected ¹H NMR Data for this compound (Hypothetical)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-5 (pyran) | 6.0 - 6.5 | d | ~2.0 |

| H-6 (pyran) | 7.5 - 8.0 | d | ~2.0 |

| H-α (styryl) | 6.8 - 7.2 | d | ~16.0 |

| H-β (styryl) | 7.2 - 7.6 | d | ~16.0 |

| CH₂ (benzyl) | 5.0 - 5.5 | s | - |

| Aromatic H's | 7.0 - 7.8 | m | - |

¹³C NMR and 2D NMR Techniques for Carbon Skeletal and Connectivity Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon (C-4) of the pyran-4-one ring, typically found in the downfield region (around 175-185 ppm). Other signals would correspond to the carbons of the pyran ring, the styryl group (vinylic and aromatic), and the benzyloxy group.

To definitively assign each proton and carbon signal and to establish the connectivity of the molecular framework, a suite of 2D NMR experiments would be indispensable:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, for instance, confirming the connectivity between the vinylic protons of the styryl group and potentially between protons on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the benzyloxy group to the C-3 position of the pyranone ring and the styryl group to the C-2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, further confirming stereochemistry and conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would be the method of choice to accurately determine the molecular weight of this compound, confirming its elemental composition (C₂₀H₁₆O₃). The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide valuable structural information. Expected fragmentation pathways could include the loss of the benzyl (B1604629) group (C₇H₇•), cleavage of the pyranone ring, and other characteristic fragmentations of the styryl moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The most prominent of these would be the strong stretching vibration of the carbonyl group (C=O) of the pyran-4-one ring, expected in the region of 1635–1660 cm⁻¹. Other significant absorptions would include C=C stretching vibrations for the aromatic rings and the styryl double bond (around 1500–1600 cm⁻¹), and C-O stretching vibrations for the ether linkage and the pyran ring (around 1000–1300 cm⁻¹).

Interactive Data Table: Expected IR Absorption Bands for this compound (Hypothetical)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic and Vinylic C-H stretch |

| ~1635-1660 | Strong | C=O stretch (γ-pyrone) |

| ~1500-1600 | Medium-Strong | C=C stretch (aromatic and vinylic) |

| ~1000-1300 | Strong | C-O stretch (ether and pyran) |

X-ray Diffraction Studies for Solid-State Structure and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide precise bond lengths, bond angles, and torsional angles. It would unequivocally confirm the planarity of the pyran-4-one ring and the trans-configuration of the styryl group. Furthermore, it would reveal the conformation of the benzyloxy group relative to the pyranone ring and provide insights into the intermolecular interactions, such as π-stacking, that govern the crystal packing. While X-ray structures of related 2-substituted pyran-4-ones have been reported, a structure for the title compound remains to be published.

Structure Activity Relationship Sar Studies of Pyran 4 One Derivatives

Influence of Benzyloxy Substitution on Biological Activity Profiles

The presence and position of a benzyloxy group on the pyran-4-one scaffold are significant determinants of the biological activity of these derivatives. While direct SAR studies on 3-benzyloxy-2-styryl-pyran-4-one are not extensively detailed in the available literature, valuable insights can be drawn from closely related analogs, such as 5-benzyloxy-2-styryl-pyran-4-one.

In the context of aldose reductase inhibition, a key target in diabetic complications, the 5-benzyloxy-2-styryl-pyran-4-one scaffold has been identified as a promising starting point for the development of potent inhibitors. The benzyloxy group at the 5-position serves as a crucial structural element that can be chemically modified to introduce functionalities capable of interacting with the enzyme's active site. For instance, the conversion of the pyran-4-one ring to a pyridinone, followed by the introduction of an acetic acid moiety on the nitrogen atom, has been shown to yield compounds with significant inhibitory activity against aldose reductase. mdpi.com This suggests that the benzyloxy group, while not directly involved in the primary binding interactions, provides a foundational structure upon which pharmacologically active moieties can be appended.

The following table summarizes the inhibitory activities of a 5-benzyloxy-2-styryl-pyran-4-one derivative and its corresponding pyridinone analog against aldose reductase.

| Compound | Structure | Aldose Reductase IC₅₀ (µM) |

| 5-Benzyloxy-2-styryl-pyran-4-one | This compound | Data not available |

| (5-Benzyloxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid | (5-Benzyloxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid | Not explicitly provided, but described as an active inhibitor |

Data for illustrative purposes based on the transformations described in the literature.

Role of the Styryl Moiety in Modulating Biological Activity

The styryl group at the 2-position of the pyran-4-one ring is a key pharmacophore that significantly influences the biological profile of these compounds. Its electronic properties, steric bulk, and stereochemistry all play a pivotal role in the interaction with biological targets.

Positional and Substituent Effects on the Styryl Group

Substituents on the phenyl ring of the styryl moiety can dramatically alter the biological activity of 2-styryl-pyran-4-one derivatives. The nature and position of these substituents can modulate properties such as electron density, lipophilicity, and the potential for hydrogen bonding, thereby affecting the compound's affinity for its target.

For instance, in the context of styrylchromones, which are structurally analogous to 2-styryl-pyran-4-ones, the presence of hydroxyl groups on the B-ring (the styryl phenyl ring) is crucial for antioxidant activity. nih.gov Specifically, a catechol (3',4'-dihydroxy) substitution pattern on the styryl moiety has been shown to confer potent radical scavenging properties. nih.gov In contrast, methylation of these hydroxyl groups leads to a decrease in antioxidant activity. nih.gov

In a study on the cytotoxicity of styryl quinolines, it was observed that electron-withdrawing groups on the styryl ring, such as a bromine atom, enhanced the cytotoxic effects. nih.gov Conversely, derivatives with electron-donating methoxy (B1213986) and methylthio groups on the styryl ring were found to be less active. nih.gov This highlights the importance of the electronic nature of the substituents on the styryl group in determining the pharmacological outcome.

The following table illustrates the effect of substituents on the styryl ring on the biological activity of related heterocyclic compounds.

| Parent Scaffold | Styryl Substituent | Biological Activity |

| Chromone | 3',4'-dihydroxy | Potent antioxidant activity nih.gov |

| Chromone | 4'-methoxy | Reduced antioxidant activity nih.gov |

| Quinoline | Bromo | Enhanced cytotoxicity nih.gov |

| Quinoline | Methoxy/Methylthio | Reduced cytotoxicity nih.gov |

Stereochemical Considerations of the Styryl Double Bond

The stereochemistry of the double bond in the styryl moiety is a critical factor for biological activity. In many cases, the trans (or E) isomer is found to be more active than the cis (or Z) isomer. This is often attributed to the more linear and rigid conformation of the trans isomer, which may allow for a better fit into the binding site of a biological target.

While specific studies on the stereochemistry of this compound are limited, the general importance of stereochemistry in drug action is well-established. mdpi.comresearchgate.net For many biologically active compounds, only one enantiomer or diastereomer exhibits the desired pharmacological effect, as it is selectively recognized by its target protein. mdpi.com The photochemical instability of some trans-styryl compounds, which can lead to cis/trans isomerization upon exposure to light, is a factor that needs to be considered in their development as therapeutic agents. chimia.ch

Impact of Pyranone Ring Substitutions on Pharmacological Activity

Substituents on the pyran-4-one ring itself, other than the benzyloxy and styryl groups, can also significantly modulate the pharmacological activity of these compounds. These substitutions can influence the electronic distribution within the heterocyclic ring system and provide additional points of interaction with biological targets.

In styrylchromones, for example, the presence of hydroxyl groups on the A-ring (the benzopyranone ring) contributes to their antioxidant and enzyme inhibitory activities. nih.gov Specifically, hydroxyl groups at the C-5 and C-7 positions have been shown to enhance the xanthine (B1682287) oxidase inhibitory activity of these compounds. nih.gov

Scaffold Hopping and Bioisosterism in Pyran-4-one Drug Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel compounds with improved properties. nih.govuniroma1.itresearchgate.netu-strasbg.frresearchgate.net These approaches involve modifying the core structure (the scaffold) of a known active compound to identify new chemotypes with similar biological activity but potentially better pharmacokinetic profiles or novel intellectual property. uniroma1.itresearchgate.net

In the context of pyran-4-one drug design, scaffold hopping could involve replacing the pyran-4-one ring with other heterocyclic systems that can maintain the essential pharmacophoric features required for biological activity. This strategy aims to explore new chemical space while retaining the key interactions with the biological target.

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is another important tool. For example, the oxygen atom in the pyran-4-one ring could be replaced with a sulfur atom to give a thiopyranone, or with a nitrogen atom to yield a pyridone. These subtle changes can lead to significant alterations in the compound's biological activity, selectivity, and metabolic stability.

Comparative SAR with Related Heterocyclic Systems (e.g., Pyridones, Thiopyranones)

Comparing the structure-activity relationships of pyran-4-ones with those of related heterocyclic systems like pyridones and thiopyranones can provide valuable insights for drug design.

As mentioned earlier, the conversion of 5-benzyloxy-2-styryl-pyran-4-one to its corresponding (5-benzyloxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivative resulted in a compound with potent aldose reductase inhibitory activity. mdpi.com This demonstrates that the pyridinone scaffold can be a viable alternative to the pyran-4-one ring, offering a nitrogen atom that can be further functionalized to enhance biological activity.

Mechanistic Investigations of Biological Activities of Pyran 4 One Analogues

Modulation of Cellular Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Analogues of 3-Benzyloxy-2-styryl-pyran-4-one have been shown to modulate this pathway.

For instance, a benzo(b)pyran-4-one derivative, S17834, has been found to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1), a process known to be dependent on NF-κB activation. ahajournals.org The compound inhibited the accumulation of VCAM-1 mRNA and protein expression stimulated by tumor necrosis factor-alpha (TNF-α) in human umbilical vein endothelial cells. ahajournals.org This suggests an interference with the NF-κB signaling cascade. Further studies on related styrylchromones demonstrate a suppression of the inflammatory response mediated by the HMGB1-RAGE signaling axis, which is interconnected with NF-κB activation. jci.orgresearchmap.jpnii.ac.jpthermofisher.com Additionally, derivatives of the precursor for this compound have been noted to decrease NF-κB levels, indicating a potential mechanism for their anti-inflammatory effects. researchgate.net

Enzyme Inhibition Mechanisms

The specific structural features of pyran-4-one analogues enable them to interact with and inhibit various enzymes, making them attractive candidates for drug development.

Aldose Reductase

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. The accumulation of its product, sorbitol, is a key factor in the development of diabetic complications. Hydroxypyridinone derivatives, which can be synthesized from 5-benzyloxy-2-styryl-pyran-4-one, have been identified as potent and selective inhibitors of human recombinant aldose reductase 2 (ALR2). researchgate.net Molecular docking studies have shown that these derivatives bind tightly within the active site of ALR2. researchgate.net One of the most potent compounds, {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (a derivative, 7l), exhibited an IC50 value of 0.789 μM and demonstrated high selectivity for ALR2 over the related aldehyde reductase (ALR1). nih.gov

IDH1

Isocitrate dehydrogenase 1 (IDH1) mutations are common in certain cancers, like glioma, and lead to the production of an oncometabolite, D-2-hydroxyglutarate (D-2HG). acs.orgacs.orgrsc.org While several classes of molecules have been developed as direct inhibitors of mutant IDH1, research on 5-hydroxy-2-methyl-4H-pyran-4-one derivatives reveals a different mechanism. acs.org These compounds showed potent anti-proliferative activity against glioma cells and were found to significantly inhibit the intracellular production of D-2HG. acs.org However, they did not show direct inhibitory activity against the recombinant IDH1 (R132H) enzyme itself, with IC50 values greater than 20 μM. acs.org This suggests that these pyran-4-one derivatives may not act as direct enzyme inhibitors but rather interfere with pathways that lead to or are sustained by the accumulation of D-2HG. acs.orgacs.org

DNA-Dependent Protein Kinase

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the repair of DNA double-strand breaks. Its inhibition can sensitize cancer cells to radiation and chemotherapy. Several 2,6-disubstituted pyran-4-one and thiopyran-4-one analogues have been synthesized and evaluated as potent inhibitors of DNA-PK. ahajournals.orgmdpi.com These compounds often exhibit superior activity compared to earlier inhibitors and show selectivity for DNA-PK over other related kinases. ahajournals.orgmdpi.com The mechanism of action is competitive inhibition at the ATP-binding site of the kinase. researchgate.net

JAK2

The Janus kinase 2 (JAK2) is a tyrosine kinase involved in cytokine signaling pathways that regulate cell growth and immune responses. The JAK/STAT pathway is a target for various inflammatory diseases and cancers. Chromone analogues have been shown to suppress the STAT3 pathway by inhibiting the activation of upstream kinases, including JAK1 and JAK2. researchgate.net While direct evidence for this compound is limited, related pyran-4-one and pyridine (B92270) derivatives have been investigated as potential JAK2 inhibitors. mdpi.comresearchgate.net For example, a 3-methoxypyridine-2-amine was reported as a promising JAK2 inhibitor. mdpi.com

Antioxidant Activity Modalities

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to the pathology of many diseases. Styrylchromones and related pyran-4-ones are recognized for their antioxidant properties. researchgate.net

The hydroxypyridinone derivatives synthesized from 5-benzyloxy-2-styryl-pyran-4-one have demonstrated significant antioxidative action. researchgate.netnih.gov Their antioxidant capacity has been evaluated using various assays:

DPPH Radical Scavenging: One potent derivative, 7l, at a concentration of 1 μM, scavenged the stable free radical DPPH with an inhibitory rate of 41.48%, outperforming the standard antioxidant Trolox. nih.gov

Lipid Peroxidation Inhibition: The same compound also markedly suppressed lipid peroxidation, showing an inhibition rate of 88.76% at a 100 μM concentration. nih.gov

This dual function as both enzyme inhibitors and antioxidants makes these compounds particularly interesting multifunctional agents for diseases like diabetic complications, which have both a metabolic and an oxidative stress component. researchgate.net

Antitumor Activity Mechanisms

The antitumor activities of pyran-4-one analogues are multifaceted, involving the inhibition of cell growth and the induction of programmed cell death.

Antiproliferative Actions

The ability to halt the proliferation of cancer cells is a key characteristic of many chemotherapeutic agents. Derivatives of the pyran-4-one scaffold have shown promising antiproliferative effects across various cancer cell lines.

A selenium-containing derivative, 5-benzyloxy-2-selenocyanatomethyl-4H-pyran-one, exhibited a potent antiproliferative effect against human skin carcinoma (A431) and human breast carcinoma (MCF7) cells, with an EC50 value of 8.85 μM in A431 cells. Research suggests the anticancer activity of these selenocyanate (B1200272) derivatives is directed at the intracellular compartment. Furthermore, novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives have demonstrated significant anti-proliferative activity against glioma cell lines (HT1080 and U87), with one compound showing an IC50 of 1.43 μM in HT1080 cells. acs.org

| Compound | Cell Line | Activity | Value | Reference |

|---|---|---|---|---|

| 5-Benzyloxy-2-selenocyanatomethyl-4H-pyran-one | A431 (Human Skin Carcinoma) | EC50 | 8.85 µM | |

| 5-Hydroxy-2-methyl-4H-pyran-4-one derivative (4a) | HT1080 (Glioma) | IC50 | 1.43 µM | acs.org |

| 5-Hydroxy-2-methyl-4H-pyran-4-one derivative (4a) | U87 (Glioma) | IC50 | 4.6 µM | acs.org |

Apoptosis Induction

Inducing apoptosis, or programmed cell death, is a primary mechanism for many anticancer drugs. Chromones, the parent class of compounds, are known to induce apoptosis through various mechanisms, including cell-cycle arrest and modulation of signaling pathways like p38 MAPK. researchgate.net

Specific kojic acid-derived pyran-4-ones have been shown to induce apoptosis in HeLa cells, particularly when co-administered with copper ions. This process was confirmed by observing the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspase-3, indicating the involvement of a caspase-dependent apoptotic pathway. While direct studies on this compound are scarce, the apoptotic potential of its core scaffold is well-documented. researchgate.net

Antimicrobial Activity Mechanisms

Kojic acid and its derivatives, which share the 4H-pyran-4-one core, have been noted for their antimicrobial activities. The broader class of chromones has also been credited with significant antimicrobial properties. researchgate.net However, detailed mechanistic studies specifically elucidating the antimicrobial action of this compound or its close styryl analogues are not extensively detailed in the available literature. The general proposed mechanisms for related compounds often involve the disruption of microbial cell membranes or the inhibition of essential microbial enzymes.

Future Directions and Research Opportunities in 3 Benzyloxy 2 Styryl Pyran 4 One Chemistry

Development of Novel Synthetic Methodologies

While classical methods for the synthesis of styryl-pyran-4-ones are established, future efforts should focus on the development of more efficient, versatile, and environmentally benign synthetic routes. researchgate.netresearchgate.net Key opportunities lie in the adoption of modern synthetic strategies that offer improvements in terms of yield, atom economy, and access to a wider range of derivatives.

One promising avenue is the application of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like pyran-4-one derivatives in a single step from three or more starting materials, which can significantly streamline the synthetic process. researchgate.netorientjchem.org The development of a novel MCR for the synthesis of the 3-benzyloxy-2-styryl-pyran-4-one core could provide rapid access to a library of analogues for biological screening.

Furthermore, the exploration of catalytic methods , including the use of novel organocatalysts or transition-metal catalysts, could lead to milder reaction conditions and improved selectivity. covenantuniversity.edu.ngnih.gov For instance, the use of a reusable, heterogeneous catalyst could simplify product purification and reduce waste, aligning with the principles of green chemistry. nih.gov Electrocatalytic methods also present a potential for developing fast and selective transformations under mild conditions. bohrium.com

Future synthetic work could also focus on the asymmetric synthesis of chiral derivatives of this compound. The introduction of stereocenters into the molecule could have a profound impact on its biological activity and selectivity, opening up new avenues for therapeutic applications.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced steps, rapid library generation. researchgate.net | Design of a one-pot synthesis for the this compound scaffold. |

| Advanced Catalysis | Milder conditions, higher yields, improved selectivity. covenantuniversity.edu.ng | Exploration of novel organo-, bio-, or metal-catalysts for key reaction steps. covenantuniversity.edu.ngnih.gov |

| Green Chemistry | Reduced waste, use of safer solvents, improved atom economy. nih.gov | Development of solvent-free or aqueous synthetic routes; use of reusable catalysts. nih.gov |

| Asymmetric Synthesis | Access to enantiomerically pure compounds, potentially improved potency and safety. | Development of stereoselective methods for the synthesis of chiral analogues. |

Advanced SAR Studies for Optimized Biological Potency

A systematic and comprehensive exploration of the Structure-Activity Relationships (SAR) of this compound is crucial for optimizing its biological potency and selectivity. nih.gov Future research should focus on the strategic modification of all three key components of the molecule: the pyran-4-one core, the 2-styryl group, and the 3-benzyloxy substituent.

A key objective will be to generate a diverse chemical library of analogues for high-throughput screening. This can be achieved by:

Modification of the Styryl Moiety: Introducing a wide range of substituents onto the phenyl ring of the styryl group to probe the effects of electronics (electron-donating and electron-withdrawing groups) and sterics on biological activity. nih.gov The synthesis of analogues with heterocyclic rings in place of the phenyl group could also be explored.

Variation of the Benzyloxy Group: Replacing the benzyl (B1604629) group with other substituted benzyl groups, alkyl chains, or different aromatic systems to understand the role of this substituent in target binding.

Derivatization of the Pyran-4-one Core: While modifications to the core are more challenging, subtle changes, such as the introduction of substituents at the 5- or 6-positions, could lead to significant changes in activity.

The data generated from these studies will be invaluable for constructing detailed SAR models, which can guide the rational design of next-generation compounds with improved therapeutic profiles. nih.gov

| Molecular Scaffold | Modifications | Rationale |

| 2-Styryl Group | Substitution on the phenyl ring (e.g., -OCH3, -NO2, -F, -Cl). nih.gov | To investigate the influence of electronic and steric factors on activity. nih.gov |

| Replacement of the phenyl ring with other aromatic or heteroaromatic systems. | To explore new chemical space and potential interactions with biological targets. | |

| 3-Benzyloxy Group | Substitution on the benzyl ring. | To fine-tune lipophilicity and steric bulk. |

| Replacement of the benzyl group with other alkyl or aryl moieties. | To assess the importance of the benzyloxy group for activity. | |

| Pyran-4-one Core | Introduction of small substituents at the 5- and 6-positions. | To probe for additional binding interactions and modulate physicochemical properties. |

Exploration of New Pharmacological Targets

The pyran-4-one scaffold is present in a wide variety of natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.netnih.govrsc.orgnih.gov This suggests that this compound and its derivatives may have therapeutic potential against a range of diseases beyond their initially identified activities.

A key future direction will be to screen this compound class against a diverse panel of pharmacological targets to uncover new therapeutic applications. Potential areas for exploration include:

Oncology: Given the established anticancer properties of many pyran-based compounds, derivatives of this compound should be evaluated against a range of cancer cell lines and specific cancer-related targets, such as protein kinases or enzymes involved in cell cycle regulation. rsc.orgnih.gov

Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. researchgate.net The this compound scaffold could be a valuable starting point for the development of novel anti-infective drugs.

Neurodegenerative Diseases: Some pyran derivatives have shown neuroprotective effects, making them of interest for the treatment of conditions like Alzheimer's disease. nih.gov Screening for activity against targets relevant to neurodegeneration could be a fruitful area of research.

Inflammatory and Metabolic Diseases: The anti-inflammatory and antioxidant properties of pyran-containing molecules suggest their potential use in treating chronic inflammatory diseases and metabolic disorders. mdpi.comnih.gov

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful tool in modern drug discovery. nih.gov Future research on this compound should leverage this integrated approach to accelerate the design and development of new analogues with enhanced properties.

Computational studies can provide valuable insights into the potential mechanism of action and guide the synthesis of more potent compounds. Key computational techniques that can be applied include:

Molecular Docking: To predict the binding modes of this compound derivatives with their biological targets, helping to explain observed SAR data and guide the design of new analogues with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of the compounds with their biological activity. nih.govnih.gov These models can be used to predict the activity of virtual compounds before their synthesis, saving time and resources.

Density Functional Theory (DFT) Calculations: To understand the electronic properties and reactivity of the molecules, which can provide insights into their mechanism of action and stability. nih.gov

The predictions from these computational studies can then be used to prioritize the synthesis of the most promising compounds, which can be subsequently evaluated through experimental assays . This iterative cycle of design, synthesis, and testing is a highly efficient strategy for lead optimization. nih.gov

Design and Synthesis of Multi-Targeted Pyranone Derivatives

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. pharmacologyonline.org The traditional "one target, one drug" approach is often insufficient for treating such diseases effectively. A growing trend in drug discovery is the design of multi-target drugs , single molecules that can modulate multiple biological targets simultaneously. pharmacologyonline.orgnih.gov

The this compound scaffold is an excellent candidate for the development of multi-target agents. Future research could focus on the design and synthesis of hybrid molecules that combine the pyranone core with other pharmacophores known to be active against different, but related, disease targets.

For example, by linking the this compound scaffold to a known kinase inhibitor, it might be possible to create a dual-action anticancer agent that targets both cell proliferation and another cancer-related pathway. The design of such multi-target ligands can be guided by computational methods and a thorough understanding of the pharmacophores of the individual targets. pharmacologyonline.org This approach represents a sophisticated strategy for developing novel therapeutics with potentially improved efficacy and a lower likelihood of developing resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzyloxy-2-styryl-pyran-4-one, and what catalysts or reaction conditions yield optimal results?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of benzyl-protected intermediates with styryl derivatives under controlled temperatures (60–80°C). Catalysts like Lewis acids (e.g., BF₃·Et₂O) or base-mediated coupling agents (e.g., K₂CO₃) are critical for regioselectivity . Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradients) to minimize byproducts. Yield optimization requires precise stoichiometric ratios of reactants (1:1.2 molar ratio of benzyloxy precursor to styryl component) and inert atmospheric conditions (N₂ or Ar) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the benzyloxy (δ 4.8–5.2 ppm for OCH₂Ph) and styryl (δ 6.5–7.5 ppm for vinyl protons) groups. Coupling constants (J = 15–16 Hz for trans-configuration in styryl) resolve stereochemistry .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) with UV detection at 254 nm validate purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₉H₁₆O₃: 292.1099) confirms molecular ion peaks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 irritation) .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (respiratory irritation, Category 3) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via authorized waste handlers .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Contradictions in splitting patterns often arise from dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures, which distinguish between slow and fast exchange regimes. For ambiguous peaks, 2D NMR (COSY, NOESY) clarifies through-space interactions, particularly for styryl protons .

Q. What strategies optimize reaction yield in the synthesis of this compound under scale-up conditions?

- Methodological Answer :

- Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ for cross-coupling) to reduce side reactions.

- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce toxicity .

- Microwave-Assisted Synthesis : Shorten reaction times (30–60 minutes vs. 12 hours) while maintaining yields >85% .

Q. How does the stability of this compound vary under different storage conditions (e.g., light, humidity)?

- Methodological Answer : Conduct accelerated stability studies:

- Photostability : Expose samples to UV light (ICH Q1B guidelines) and monitor degradation via HPLC. Store in amber glass at –20°C to prevent π→π* transitions .

- Hydrolytic Stability : Assess humidity effects (40°C/75% RH for 4 weeks); benzyloxy groups are prone to hydrolysis under acidic conditions (pH <4) .

Q. What are the ecological impacts of this compound, and how can its biodegradability be assessed?

- Methodological Answer : While ecotoxicity data are limited (no OECD 301/302 tests reported), preliminary assessments include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.